3-methyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
CAS No.: 1798029-39-6
Cat. No.: VC6930789
Molecular Formula: C16H18N4O5S
Molecular Weight: 378.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798029-39-6 |
|---|---|
| Molecular Formula | C16H18N4O5S |
| Molecular Weight | 378.4 |
| IUPAC Name | 3-methyl-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-2-oxo-1,3-benzoxazole-5-sulfonamide |
| Standard InChI | InChI=1S/C16H18N4O5S/c1-19-14-7-10(3-4-15(14)25-16(19)21)26(22,23)17-8-12-11-9-24-6-5-13(11)20(2)18-12/h3-4,7,17H,5-6,8-9H2,1-2H3 |
| Standard InChI Key | XGQMXLXYBLCWRH-UHFFFAOYSA-N |
| SMILES | CN1C2=C(COCC2)C(=N1)CNS(=O)(=O)C3=CC4=C(C=C3)OC(=O)N4C |
Introduction
Structural Elucidation and Nomenclature
The compound’s systematic name reflects its hybrid architecture:
-
Benzo[d]oxazole-5-sulfonamide core: A bicyclic system comprising a benzene ring fused to an oxazole (five-membered ring with one oxygen and one nitrogen atom) at positions 5 and 6. The sulfonamide group (-SO₂NH₂) is appended at position 5, with a methyl substituent at position 3 of the oxazole ring.
-
Tetrahydropyrano[4,3-c]pyrazole fragment: A partially saturated pyran (six-membered oxygen-containing ring) fused to a pyrazole (five-membered di-nitrogen ring) at positions 4 and 3. The pyrazole nitrogen at position 1 is methylated, and the methylene bridge (-CH₂-) connects the pyrazole’s position 3 to the sulfonamide nitrogen.
This connectivity creates a conformationally constrained system, likely influencing binding interactions in biological targets .
Synthetic Methodologies
Construction of the Benzo[d]Oxazole Sulfonamide Moiety
The benzo[d]oxazole core is typically synthesized via cyclization of ortho-aminophenols with carboxylic acid derivatives. For example:
-
Sulfonation: Introduction of the sulfonyl group at position 5 can be achieved using chlorosulfonic acid, followed by amidation with ammonia or amines .
-
Oxazole formation: Cyclocondensation of 2-aminophenol derivatives with triphosgene or carbonyl diimidazole yields the oxazole ring .
Table 1: Representative Conditions for Benzo[d]Oxazole Synthesis
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Sulfonation | ClSO₃H, 0–5°C, 2h | 75–85 | |
| Oxazole cyclization | Triphosgene, DCM, RT, 4h | 60–70 |
Synthesis of the Tetrahydropyrano[4,3-c]Pyrazole Fragment
Pyrano-pyrazole systems are often assembled via cyclocondensation or 1,3-dipolar cycloaddition:
-
Hydrazine cyclization: Reaction of β-ketoesters with methylhydrazine forms pyrazoles, followed by pyran annulation using α,β-unsaturated carbonyl compounds .
-
Regioselective strategies: Steric and electronic factors dictate substituent placement. For instance, bulky groups at the pyran’s β-position enhance regioselectivity (>90%) .
Key reaction:
Final Coupling via Methylene Bridge
The methylene-linked sulfonamide is formed through nucleophilic substitution:
-
Sulfonamide activation: Treating the sulfonyl chloride with a base (e.g., NaOH) generates a sulfonamide anion.
-
Alkylation: Reaction with a bromomethyl-pyrano-pyrazole derivative under mild conditions (e.g., DMF, K₂CO₃) .
Physicochemical Properties
Predicted data (analog-based):
-
Molecular weight: ~450 g/mol
-
LogP: 2.1–2.5 (moderate lipophilicity)
-
Solubility: Poor aqueous solubility (<0.1 mg/mL); soluble in DMSO or DMF
-
pKa: Sulfonamide proton ≈ 6.5 (weakly acidic)
Table 2: Computed Physicochemical Parameters
| Parameter | Value | Method |
|---|---|---|
| LogP | 2.3 | ChemAxon |
| H-bond donors | 3 | SwissADME |
| Rotatable bonds | 5 | Molinspiration |
Analytical Characterization
Spectroscopic signatures:
-
¹H NMR:
-
Benzo[d]oxazole: Aromatic protons at δ 7.2–8.1 ppm (doublets).
-
Pyrano-pyrazole: Pyran O-CH₂ at δ 3.8–4.2 ppm; pyrazole CH₃ at δ 2.4 ppm.
-
-
HRMS: Expected [M+H]⁺ at m/z 451.1324 (C₁₈H₂₀N₄O₅S).
Chromatographic methods:
-
HPLC: C18 column, acetonitrile/water (70:30), retention time ≈ 6.8 min.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume